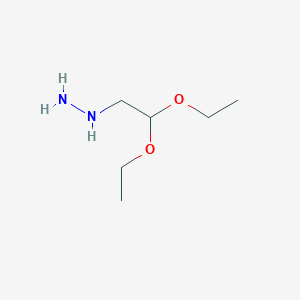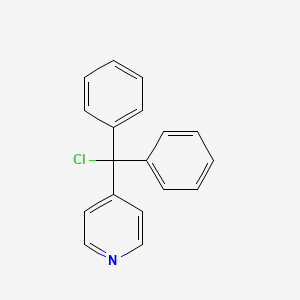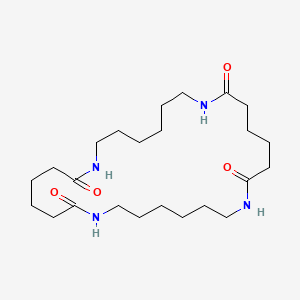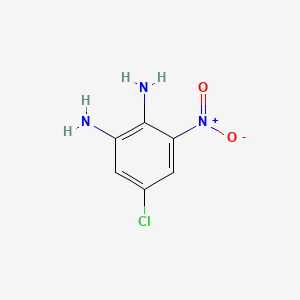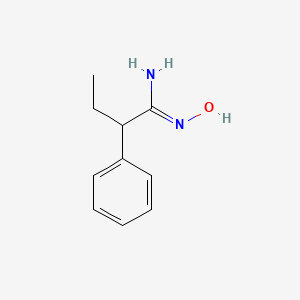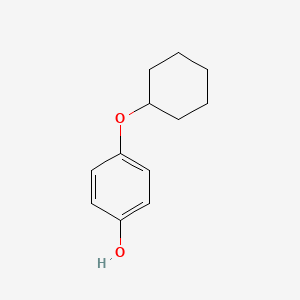
4-(Cyclohexyloxy)phenol
描述
4-(Cyclohexyloxy)phenol is an organic compound with the molecular formula C12H16O2 It consists of a phenol group substituted with a cyclohexyloxy group at the para position
作用机制
Target of Action
Phenolic compounds are known for their antioxidant properties, often acting as free radical scavengers and metal chelators . They can also affect cell signaling pathways and gene expression .
Mode of Action
Phenolic compounds, in general, exert their effects mainly through their free radical scavenging and metal chelating properties . They can also interact with cell signaling pathways and affect gene expression . For instance, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .
Biochemical Pathways
Phenolic compounds are known to regulate several biochemical pathways. They can activate antioxidant responses using the Nrf2 (nuclear erythroid factor 2), inhibit cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulate cell survival or apoptosis, and enhance the activity of biological antioxidants and antioxidant enzymes
Pharmacokinetics
One study found that related compounds, such as 4-(cyclohexyloxy) benzoic acid ureas, showed higher plasma concentrations and more drug-like properties . This suggests that 4-(Cyclohexyloxy)phenol might have similar properties, but more research is needed to confirm this.
Result of Action
Phenolic compounds are known to have beneficial effects in oxidative stress by regulating several pathways . They can control oxidative stress and have been linked to health benefits such as reduced risk of chronic diseases .
准备方法
Synthetic Routes and Reaction Conditions
4-(Cyclohexyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the Williamson ether synthesis, where phenol is reacted with cyclohexyl chloride in the presence of a strong base like sodium hydride. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-phenoxyphenol using a nickel-based catalyst. The reaction is carried out at high temperatures and pressures to achieve high yields and selectivity.
化学反应分析
Types of Reactions
4-(Cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学研究应用
4-(Cyclohexyloxy)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Phenol: The parent compound of 4-(Cyclohexyloxy)phenol, known for its antiseptic properties.
Cyclohexanol: A related compound with a hydroxyl group attached to a cyclohexane ring.
4-Phenoxyphenol: A similar compound with a phenoxy group instead of a cyclohexyloxy group.
Uniqueness
This compound is unique due to the presence of both a phenol and a cyclohexyloxy group, which imparts distinct chemical and physical properties. The cyclohexyloxy group enhances the compound’s lipophilicity, making it more suitable for applications involving lipid membranes and hydrophobic environments.
属性
IUPAC Name |
4-cyclohexyloxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDAKOHTLSGIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544485 | |
| Record name | 4-(Cyclohexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42873-96-1 | |
| Record name | 4-(Cyclohexyloxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
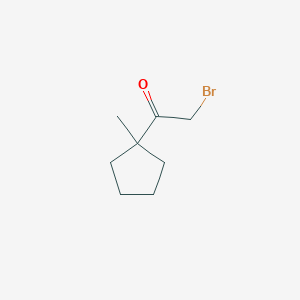
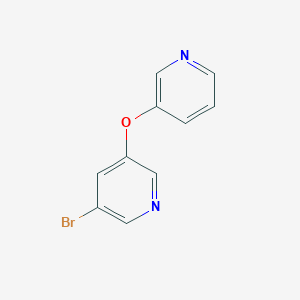
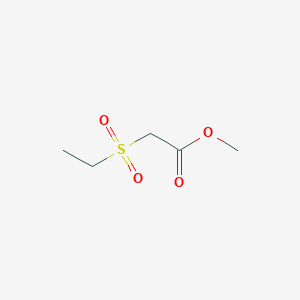
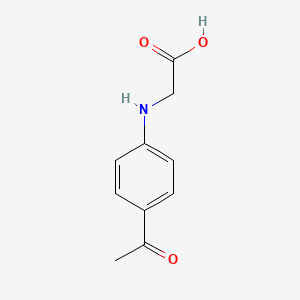
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
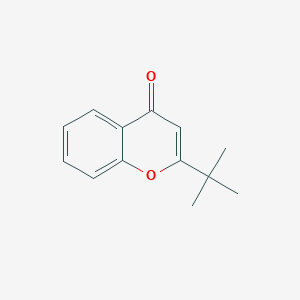
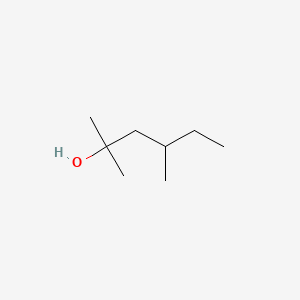
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
